molecular formula C21H22N2O3 B2882866 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide CAS No. 851096-16-7

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide

Cat. No. B2882866
CAS RN: 851096-16-7
M. Wt: 350.418
InChI Key: XTHCCAZFMBQORC-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide, also known as DQ-0612, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the activity of certain enzymes that are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in Alzheimer's disease. In addition, it has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for a variety of conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide is its potential as a therapeutic agent for cancer and Alzheimer's disease. However, there are also limitations to its use in lab experiments. One limitation is that it may have off-target effects, meaning that it may affect other cellular processes in addition to its intended target. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for research on N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide. One area of interest is its potential as a therapeutic agent for other conditions, such as inflammatory diseases and neurodegenerative disorders. In addition, more research is needed to fully understand its mechanism of action and potential side effects. Finally, the synthesis method could be further optimized to improve yield and purity, making it more suitable for large-scale production.

Synthesis Methods

The synthesis of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide involves several steps. The first step is the synthesis of 6,7-dimethyl-2-oxo-1H-quinolin-3-carboxylic acid, which is then reacted with 2-chloroethylamine hydrochloride to form the intermediate product. This intermediate is then reacted with phenoxyacetic acid to form the final product, N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for cancer. Studies have shown that this compound has anti-tumor activity in vitro and in vivo, making it a promising candidate for further study. In addition, this compound has also been studied for its potential as a treatment for Alzheimer's disease, with promising results in animal models.

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-10-17-12-16(21(25)23-19(17)11-15(14)2)8-9-22-20(24)13-26-18-6-4-3-5-7-18/h3-7,10-12H,8-9,13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHCCAZFMBQORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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